molecular formula C12H12N4O2 B2473976 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034410-37-0

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2473976
CAS RN: 2034410-37-0
M. Wt: 244.254
InChI Key: KRAAANDJCOGATM-UHFFFAOYSA-N
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Description

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone” is a compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-oxadiazole and pyridine . The compound has been synthesized and evaluated for its potential as a GPBAR1 agonist, a target for the treatment of metabolic and inflammatory diseases .


Synthesis Analysis

The synthesis of this compound involves the design and creation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . The synthesis process involves a series of chemical reactions, including condensation and reduction. The synthesized compounds were assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring and a pyrrolidine ring, both of which are connected to a pyridine ring . The structure was confirmed using various spectroscopic techniques .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been studied for its potential in synthesizing new chemical entities with antimicrobial properties. For instance, nicotinic acid hydrazide derivatives, including structures similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone, have been synthesized and evaluated for antimicrobial and antimycobacterial activities, showing promising results in combating various microbial strains (R.V.Sidhaye et al., 2011). Similarly, derivatives synthesized through the condensation of chalcones and isoniazid demonstrated significant antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Biological Activity of Derivatives

Derivatives of the compound have been synthesized and assessed for their biological activities, including antibacterial properties. For example, the synthesis of isoxazole, 1,2,4 oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride was carried out, with the resulting compounds evaluated for their antibacterial activity, showcasing the diverse biological applications of such derivatives (Bhavanarushi Sangepu et al., 2016).

Chemical Synthesis and Crystal Structure

The structural and chemical properties of related compounds have been extensively studied, providing insights into their synthesis and potential applications. For instance, the synthesis of boric acid ester intermediates with benzene rings and the subsequent crystallographic and conformational analyses highlight the complex nature and potential utility of these compounds in various scientific applications (P. Huang et al., 2021).

Anticancer and Antimicrobial Agents

Compounds with similar structural features have been explored for their potential as anticancer and antimicrobial agents. This includes the synthesis of derivatives and evaluation of their activities against cancer cell lines and microbial strains, indicating the relevance of such compounds in the development of new therapeutic agents (Kanubhai D. Katariya et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This selective activation is crucial as it avoids the lack of selectivity issue associated with bile acid derivatives .

Biochemical Pathways

The activation of GPBAR1 has multiple systemic effects. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The related compounds 9 and 10, which are ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea derivatives, have been suggested to have properties that might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The result of the compound’s action is a decrease in blood glucose and insulin levels and an increase in insulin sensitivity . This is achieved through the stimulation of proglucagon gene expression and the secretion of the incretin GLP-1 . Additionally, it enhances energy expenditure through the stimulation of thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle .

Future Directions

The compound has shown potential in the treatment of GPBAR1 related disorders . Future research could focus on further exploring the therapeutic potential of this compound and similar derivatives . The pharmacokinetic properties of the compound suggest that it could be exploited to achieve effective drug candidates .

properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(10-3-1-2-5-13-10)16-6-4-9(7-16)11-14-8-18-15-11/h1-3,5,8-9H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAAANDJCOGATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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